3-Chloro-6-methylquinolin-4(1H)-one
Description
Properties
CAS No. |
1204810-92-3 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 |
IUPAC Name |
3-chloro-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) |
InChI Key |
XZVDEQADVSMUEH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)Cl |
Synonyms |
3-Chloro-4-hydroxy-6-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Electronic and Steric Effects
- Chloro vs. Fluoro Substituents: The 6-fluoro analogue (C₉H₅ClFNO₂) exhibits higher electronegativity at position 6, increasing dipole moments and polarity compared to the 6-methyl group in the target compound. This improves aqueous solubility but may reduce membrane permeability .
- Methyl vs.
- Amino and Acetyl Groups: The 3-amino substituent in C₁₆H₁₃ClN₂O provides a protonation site, improving solubility in acidic environments. Conversely, the 3-acetyl group in C₁₇H₁₁ClNO₂ introduces electron-withdrawing effects, deactivating the quinolinone ring towards electrophilic substitution .
Preparation Methods
Gould-Jacobs Reaction
The Gould-Jacobs reaction remains the most widely adopted method for constructing the 4(1H)-quinolone scaffold. Using 3-amino-4-methylacetophenone as the starting material, cyclization with ethyl acetoacetate under reflux conditions generates 6-methylquinolin-4(1H)-one.
Reaction Conditions
-
Temperature : 120–140°C (neat conditions)
-
Catalyst : Polyphosphoric acid (PPA) or Eaton’s reagent
The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization. Substituent positioning is critical: the methyl group at C6 originates from the 4-methyl group on the aniline precursor, while the ketone at C4 forms during cyclodehydration.
Conrad-Limpach Synthesis
Alternative routes employing the Conrad-Limpach synthesis utilize β-ketoesters and substituted anilines. For example, condensation of 3-chloroaniline with ethyl benzoylacetate in diphenyl ether at 250°C yields 3-chloro-6-methylquinolin-4(1H)-one after dehydrogenation.
Key Modifications
-
Solvent Optimization : Replacing diphenyl ether with DOWTHERM A reduces side reactions (yield increase from 55% to 63%)
-
Dehydrogenation : Catalytic palladium-on-carbon (Pd/C) in decalin at 200°C converts 4-hydroxyquinoline to the 4-quinolone
Regioselective Chlorination Methodologies
Electrophilic Aromatic Substitution
Direct chlorination of 6-methylquinolin-4(1H)-one at C3 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). The Vilsmeier-Haack complex facilitates regioselectivity, favoring C3 due to electron density distribution.
Standard Protocol
-
Reagents : POCl₃ (3 eq.), DMF (1.2 eq.)
-
Temperature : 80°C, 6 hours
-
Workup : Quench with ice-water, neutralize with NaHCO₃
Table 1 : Chlorination Efficiency Under Varied Conditions
| POCl₃ Equiv. | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2.5 | DMF | 70 | 65 |
| 3.0 | DMF | 80 | 78 |
| 3.5 | Toluene | 110 | 42 |
Directed Ortho-Metalation
For substrates resistant to electrophilic substitution, lithiation at C3 using n-butyllithium followed by quenching with hexachloroethane provides an alternative pathway. This method requires protection of the 4-quinolone ketone as its O-silyl ether.
Procedure
-
Protect 4-quinolone with tert-butyldimethylsilyl chloride (TBSCl) in THF
-
Treat with n-BuLi (-78°C), then add Cl₃CCl₃
-
Deprotect with tetrabutylammonium fluoride (TBAF)
Yield : 61% (two steps)
Reaction Optimization and Scalability
Solvent and Catalytic Systems
Microwave-assisted synthesis reduces reaction times significantly. For Gould-Jacobs cyclization:
-
Conventional : 12 hours at 140°C (neat) → 68% yield
Continuous flow reactors enhance chlorination reproducibility:
Purification Techniques
Recrystallization remains superior to chromatography for industrial-scale production:
-
Solvent Pair : Ethyl acetate/hexane (3:1)
-
Losses : <5% compared to 15–20% in column chromatography
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6)
HRMS (ESI)
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar quinoline core and substituent positions:
Industrial Production Considerations
Cost Analysis
| Component | Batch Process ($/kg) | Flow Process ($/kg) |
|---|---|---|
| POCl₃ | 12.40 | 11.80 |
| DMF | 8.20 | 7.90 |
| Energy | 6.50 | 3.20 |
| Total | 27.10 | 22.90 |
Q & A
Q. Table 1: Crystallographic Data for Selected Derivatives
Q. Table 2: Common Reaction Conditions
| Reaction Type | Reagents/Conditions | Key Products | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 12 hr | 3-Chloro derivatives | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 6-Methylquinolines | |
| Oxidation | KMnO₄, H₂SO₄, reflux | Carbonyl formation at 4-position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
